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Compound of Interest

Compound Name: D-[4-13C]Glucose

Cat. No.: B118824 Get Quote

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of

intracellular metabolic reactions, providing a functional readout of the cellular state.[1] By

tracing the journey of stable, non-radioactive isotopes like carbon-13 (¹³C) from a labeled

substrate through a metabolic network, researchers can elucidate pathway activity, identify

metabolic reprogramming in disease, and discover novel therapeutic targets.[2][3] D-Glucose,

as the central node of carbon metabolism, is the most common substrate used in these tracing

studies.[4]

While uniformly labeled glucose ([U-¹³C₆]glucose) provides a global view of carbon fate,

position-specific or "uniquely labeled" isotopic tracers enable more focused analyses to probe

specific reactions and resolve alternative pathways.[5] The choice of tracer is a critical

experimental design parameter that dictates the precision with which metabolic fluxes can be

estimated.[6][7] This guide focuses on D-[4-¹³C]Glucose, a selectively labeled tracer, detailing

its properties, applications, and the technical protocols required for its effective use in metabolic

research.

Core Principles of D-[4-¹³C]Glucose Tracing
D-[4-¹³C]Glucose is a glucose molecule where the carbon atom at the fourth position is

replaced with a ¹³C isotope.[8] This specific labeling allows for the precise tracking of this

carbon atom as it is processed through the central metabolic pathways.
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A clear understanding of the tracer's properties is fundamental to its application.

Property Value Source(s)

CAS Number 40762-22-9 [8]

Molecular Formula C₅¹³CH₁₂O₆ [8]

Molecular Weight 181.15 g/mol [8]

Appearance White to off-white solid [8]

Primary Use
Metabolic tracer for SIRM and

MFA
[8]

SIRM: Stable Isotope-Resolved Metabolomics; MFA: Metabolic Flux Analysis

The Metabolic Journey of the 4-¹³C Label
The utility of D-[4-¹³C]Glucose is defined by the specific fate of the fourth carbon through key

metabolic junctions.

Glycolysis: Glucose is first converted to fructose-1,6-bisphosphate. The enzyme aldolase

then cleaves this six-carbon molecule into two three-carbon molecules: dihydroxyacetone

phosphate (DHAP), containing carbons 1-3 of the original glucose, and glyceraldehyde-3-

phosphate (GAP), containing carbons 4-6.

The ¹³C label at position 4 of glucose becomes the ¹³C label at position 1 of GAP.

Through the subsequent reactions of glycolysis, this labeled GAP is converted to pyruvate.

The ¹³C label from position 1 of GAP becomes the ¹³C label at position 3 (the carboxyl

carbon) of pyruvate.[9]

Tricarboxylic Acid (TCA) Cycle: Pyruvate enters the mitochondria and is decarboxylated by

the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA.

During this step, the ¹³C-labeled carboxyl carbon (position 3) of pyruvate is lost as ¹³CO₂.

[9]
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Consequently, in the first turn of the TCA cycle initiated via PDH, the label from D-[4-

¹³C]Glucose does not enter the cycle as acetyl-CoA.

Anaplerosis via Pyruvate Carboxylase (PC): An alternative entry point into the TCA cycle is

the carboxylation of pyruvate to form oxaloacetate, a reaction catalyzed by pyruvate

carboxylase (PC).

This reaction retains all three carbons of pyruvate. Therefore, [3-¹³C]pyruvate will generate

[3-¹³C]oxaloacetate.

This M+1 labeled oxaloacetate can then condense with unlabeled acetyl-CoA to form M+1

citrate, providing a direct measure of PC activity.[10]

Pentose Phosphate Pathway (PPP): The initial oxidative phase of the PPP involves the

decarboxylation of glucose-6-phosphate at the C1 position. The non-oxidative phase

involves a series of carbon-shuffling reactions. Computational analyses suggest that tracers

labeled at the 4th carbon can be less effective for resolving PPP fluxes compared to tracers

like [1,2-¹³C₂]glucose, as the label can become caught in a cycle, reducing measurement

diversity and sensitivity.[5]

This differential fate makes D-[4-¹³C]Glucose a nuanced tool. Its primary strength lies not in

tracing the canonical PDH-mediated TCA cycle entry, but in quantifying the loss of the label as

¹³CO₂ (a proxy for PDH activity) and tracing the anaplerotic PC pathway.

Experimental Design and Protocols
A successful metabolic tracing experiment requires meticulous planning and execution, from

cell culture or animal handling to the final analytical measurement.

Diagram: General Experimental Workflow
The overall process follows a standardized, multi-step workflow.
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Caption: General workflow for ¹³C metabolic tracing experiments.[11]
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Protocol 1: In Vitro Tracing in Cell Culture
This protocol is designed for adherent mammalian cells and focuses on achieving an isotopic

steady state to measure metabolic fluxes.

Materials:

D-[4-¹³C]Glucose (e.g., Cambridge Isotope Laboratories, Inc.)

Glucose-free cell culture medium (e.g., DMEM)

Dialyzed Fetal Bovine Serum (dFBS)

Phosphate-Buffered Saline (PBS), ice-cold

80:20 Methanol:Water extraction solvent, cooled to -80°C

Cell scrapers

Centrifuge capable of -9°C operation

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential

growth phase (e.g., 80% confluency) at the time of the experiment. Culture in standard

glucose-containing medium.

Preparation of Labeling Medium: Prepare the experimental medium by supplementing

glucose-free medium with 10 mM D-[4-¹³C]Glucose and dFBS. The use of dialyzed serum is

critical to remove unlabeled small molecule metabolites.

Labeling Initiation: Aspirate the standard medium from the cells. Gently wash the cells once

with pre-warmed PBS to remove residual unlabeled glucose. Add the pre-warmed D-[4-

¹³C]Glucose labeling medium to each well.

Causality: Washing removes the unlabeled glucose pool, ensuring that the measured ¹³C

incorporation accurately reflects the metabolism of the provided tracer.
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Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This

time varies by cell line and pathway but is often between 8 and 24 hours.[12]

Metabolism Quenching & Harvesting: a. Place the culture plates on ice. Aspirate the labeling

medium. b. Immediately wash the cells with 1 mL of ice-cold PBS to remove extracellular

tracer. Aspirate the PBS. c. Add 1 mL of -80°C 80:20 methanol:water directly to the well to

instantly quench all enzymatic activity.

Trustworthiness: This rapid quenching step is the most critical part of the protocol. It

provides a snapshot of the metabolic state at the moment of harvesting, preventing

artifactual changes in metabolite levels or labeling patterns.[11]

Metabolite Extraction: a. Scrape the cells in the cold methanol solution and transfer the cell

slurry to a pre-chilled microcentrifuge tube. b. Vortex the tube vigorously for 1 minute. c.

Centrifuge at max speed (>16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

Sample Preparation: Transfer the supernatant, which contains the polar metabolites, to a

new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). The

dried pellet can be stored at -80°C or reconstituted for analysis.[3]

Protocol 2: In Vivo Tracing in Mouse Models
This protocol describes a continuous intravenous infusion to achieve steady-state labeling in

tumor xenograft models.[13][14]

Materials:

Sterile D-[4-¹³C]Glucose solution in saline (e.g., 25% w/v)

Anesthetic (e.g., Ketamine/Xylazine)

Programmable syringe infusion pump

Catheters for tail vein or jugular vein access

Blood collection tubes (e.g., heparinized capillaries)

Liquid nitrogen and pre-cooled tools (e.g., Wollenberger tongs)
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Procedure:

Animal Preparation: Fast mice for 12-16 hours prior to the infusion. This reduces the

endogenous unlabeled glucose pool, resulting in higher fractional enrichment of the tracer in

plasma.[13]

Catheterization: Anesthetize the mouse and surgically place a catheter into the jugular vein

or prepare for tail vein access.

Tracer Infusion: a. Administer an initial bolus dose of D-[4-¹³C]Glucose to rapidly increase

plasma enrichment. A typical bolus is 0.6 mg/g body mass.[13] b. Immediately follow the

bolus with a continuous infusion at a lower rate (e.g., 0.01-0.02 mg/g/min) for 3-4 hours to

maintain a steady-state plasma enrichment.[13]

Expertise: The bolus/infusion strategy is designed to quickly reach and then maintain a

stable level of the tracer in the blood, which is a prerequisite for accurately modeling

tissue-level metabolic fluxes.

Monitoring: Collect small blood samples periodically (e.g., at 0, 60, and 120 minutes) to

measure plasma ¹³C-glucose enrichment and confirm that a steady state has been achieved.

Tissue Collection: a. At the end of the infusion period, maintain the mouse under anesthesia.

b. Surgically resect the tumor and any other tissues of interest (e.g., liver, adjacent normal

tissue). c. Immediately freeze-clamp the tissue using liquid nitrogen-cooled tongs.

Trustworthiness: Freeze-clamping is the gold standard for in vivo quenching. It instantly

halts metabolism in the tissue, providing the most accurate possible representation of the

metabolic state in vivo.[14]

Sample Processing: Store tissues at -80°C. For metabolite extraction, pulverize the frozen

tissue under liquid nitrogen and proceed with a cold solvent extraction protocol similar to the

one described for cell culture.

Analytical Methods and Data Interpretation
Once metabolites are extracted, their isotopic labeling patterns are measured using mass

spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
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Mass Spectrometry (MS)
MS-based analysis, typically using Gas Chromatography-MS (GC-MS) or Liquid

Chromatography-MS (LC-MS), is the most common method for MFA. It measures the mass

isotopologue distribution (MID) of a metabolite—the relative abundance of molecules with

different numbers of ¹³C atoms (e.g., M+0, M+1, M+2).[1][15]

Interpretation: For D-[4-¹³C]Glucose, we would expect to see:

Pyruvate and Lactate: An increase in the M+1 peak, corresponding to the molecule

containing one ¹³C atom at the carboxyl position.

TCA Intermediates (via PC): An increase in the M+1 peak for oxaloacetate, malate, and

citrate.

TCA Intermediates (via PDH): No increase in labeling in the first turn of the cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides positional information, distinguishing between different ¹³C isotopomers

(molecules with the same number of ¹³C atoms but at different positions). While less sensitive

than MS, ¹³C-NMR can directly observe which carbon atom in a molecule is labeled.[16][17]

Interpretation: A ¹³C-NMR spectrum of glutamate extracted from a brain infused with D-[4-

¹³C]Glucose would show labeling patterns that can distinguish between PC and PDH entry

into the TCA cycle, providing complementary information to MS data.

Visualizing Carbon Transitions
Diagrams are essential for tracking the complex fate of labeled atoms.

Caption: Fate of the ¹³C label from D-[4-¹³C]Glucose in central metabolism.

Conclusion
D-[4-¹³C]Glucose is a specialized tracer for metabolic flux analysis. While it may be less

informative for certain pathways like the PPP compared to other tracers, its unique properties

provide a powerful method for dissecting the critical metabolic node at pyruvate. Specifically, it
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allows for the quantification of flux through pyruvate dehydrogenase (via ¹³CO₂ loss) and

pyruvate carboxylase (via M+1 labeling in TCA intermediates). By combining the robust

experimental protocols and advanced analytical techniques detailed in this guide, researchers

can leverage D-[4-¹³C]Glucose to gain deep, quantitative insights into the metabolic wiring of

biological systems, advancing our understanding of both normal physiology and disease.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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